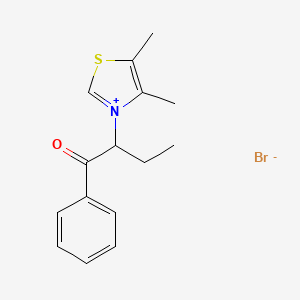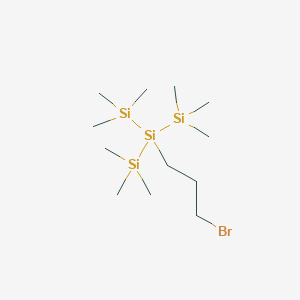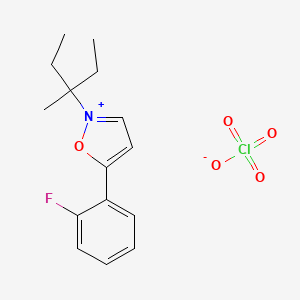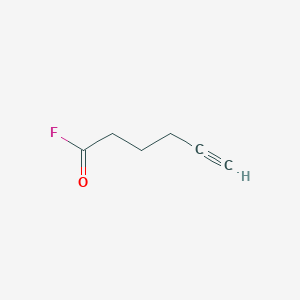
Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzoylpropyl group and two methyl groups attached to the thiazole ring, along with a bromide ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(1-benzoylpropyl)-4,5-dimethylthiazole with a brominating agent such as hydrobromic acid or bromine in an organic solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromide position, where nucleophiles like amines or thiols replace the bromide ion.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazoline derivatives.
Substitution: Thiazolium derivatives with various functional groups replacing the bromide ion.
科学的研究の応用
Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
作用機序
The exact mechanism of action of Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The compound’s thiazole ring can participate in various biochemical pathways, potentially leading to antimicrobial or antifungal effects.
類似化合物との比較
Similar Compounds
Thiazole: A simpler compound with a similar ring structure but lacking the benzoylpropyl and methyl groups.
Benzothiazole: Contains a fused benzene and thiazole ring, differing in structure and properties.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.
Uniqueness
Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide is unique due to its specific substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
859158-10-4 |
|---|---|
分子式 |
C15H18BrNOS |
分子量 |
340.3 g/mol |
IUPAC名 |
2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylbutan-1-one;bromide |
InChI |
InChI=1S/C15H18NOS.BrH/c1-4-14(16-10-18-12(3)11(16)2)15(17)13-8-6-5-7-9-13;/h5-10,14H,4H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
DHKKQUMORSWDOD-UHFFFAOYSA-M |
正規SMILES |
CCC(C(=O)C1=CC=CC=C1)[N+]2=CSC(=C2C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)
![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)

![4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14193180.png)
![1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one](/img/structure/B14193185.png)
![N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide](/img/structure/B14193189.png)

![2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide](/img/structure/B14193211.png)


